molecular formula C18H36O B1678992 Oleyl alcohol CAS No. 9004-98-2

Oleyl alcohol

Cat. No. B1678992
CAS RN: 9004-98-2
M. Wt: 268.5 g/mol
InChI Key: ALSTYHKOOCGGFT-KTKRTIGZSA-N
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Description

Oleyl alcohol, also known as cis-9-octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C18H36O . It is a colorless oil that is mainly used in cosmetics . It is obtained from sources of vegetable, animal, or synthetic origin and may contain suitable stabilizers .


Synthesis Analysis

Oleyl alcohol can be synthetically prepared from butyl oleate by a Bouveault–Blanc reduction with sodium and butyl alcohol . An alternative method of manufacture is by the hydrogenation of triolein in the presence of zinc chromite . A highly efficient synthesis approach of Chlorogenic Acid Oleyl Alcohol Ester (CGOA) under non-catalytic and solvent-free conditions has also been developed .


Molecular Structure Analysis

The molecular formula of Oleyl alcohol is C18H36O . The condensed structural formula is CH3(CH2)7−CH=CH− (CH2)8OH .


Chemical Reactions Analysis

Oleyl alcohol can be used in the synthesis of Chlorogenic Acid Oleyl Alcohol Ester (CGOA) under non-catalytic and solvent-free conditions . The influences of reaction temperature, reaction time, substrate molar ratio, and stirring rate on the CGA conversion were investigated .


Physical And Chemical Properties Analysis

Oleyl alcohol is a colorless liquid . Its melting point ranges from 13 to 19 °C . It is insoluble in water and has a density of 0.850 g/ml at 20 °C .

Scientific Research Applications

Enhancement of Antitumor Activity

Complexation in Polyvinylalcohol Amphiphilic Derivatives Oleyl alcohol's antitumor activity is significantly improved when complexed with amphiphilic polyvinylalcohol derivatives. This complexation increases its aqueous solubility, thereby enhancing bioavailability and cytotoxicity toward tumor cells without introducing toxicity in high concentrations (Orienti et al., 2007).

Optimization in Liquid Membrane Formulations

Effect on the Pertraction of Butyric Acid Oleyl alcohol, when used in liquid membranes for the extraction of carboxylic acids, faces challenges due to its high viscosity. Modulating its viscosity by mixing with less viscous diluents like dodecane can optimize mass-transfer properties in supported liquid membranes, crucial for processes like pertraction and membrane extraction (Blahušiak et al., 2013).

Biocompatible Extraction Systems

Enhancement of Nicotinic Acid Recovery Oleyl alcohol, used in a biocompatible extraction system involving tertiary amine and inert diluent, significantly enhances the extraction efficiency of nicotinic acid. This improvement underscores oleyl alcohol's role as an effective modifier in reactive extraction processes, facilitating the separation of organic compounds in a less toxic manner (Datta et al., 2017).

Cross-Metathesis for Monomer Synthesis

Optimization and Environmental Impact Comparison In the synthesis of α,ω-difunctional monomers from oleyl alcohol via cross-metathesis with methyl acrylate, optimization of reaction conditions significantly reduces the amount of metathesis catalyst required. Protecting the alcohol functionality is vital for efficient synthesis, with environmental assessments indicating minimized waste and enhanced raw material usage efficiency (Rybak & Meier, 2008).

Future Directions

The global Oleyl alcohol market is projected to reach USD 1,043.8 million by 2030, at a CAGR of 5.6% from USD 675.0 million in 2022 . The demand for Oleyl alcohol is anticipated to be driven by various factors such as eco-friendly, pure, and highly effective in terms of performance and quality . It is expected to find increasing use in various end-use industries, including personal care, pharmaceuticals, lubricants, and textiles .

properties

IUPAC Name

(Z)-octadec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSTYHKOOCGGFT-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022010
Record name cis-Oleyl alcohol
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Molecular Weight

268.5 g/mol
Source PubChem
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Physical Description

Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones
Record name 9-Octadecen-1-ol, (9Z)-
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Record name Oleyl alcohol
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Record name cis-9-Octadecenol
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Boiling Point

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg
Record name OLEYL ALCOHOL
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Record name Oleyl alcohol
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Solubility

Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol)
Record name OLEYL ALCOHOL
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Record name cis-9-Octadecenol
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Density

0.8489 at 20 °C/4 °C, 0.842-0.854 (20°)
Record name OLEYL ALCOHOL
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Vapor Pressure

0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C
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Mechanism of Action

Farnesol (FOH) inhibits the CDP-choline pathway for PtdCho (phosphatidylcholine) synthesis, an activity that is involved in subsequent induction of apoptosis /SRP: programmed cell death/. Interestingly, the rate-limiting enzyme in this pathway, CCTalpha (CTP:phosphocholine cytidylyltransferase alpha), is rapidly activated, cleaved by caspases and exported from the nucleus during FOH-induced apoptosis. The purpose of the present study was to determine how CCTalpha activity and PtdCho synthesis contributed to induction of apoptosis by FOH and oleyl alcohol. Contrary to previous reports, /the authors/ show that the initial effect of FOH and oleyl alcohol was a rapid (10-30 min) and transient activation of PtdCho synthesis. During this period, the mass of DAG (diacylglycerol) decreased by 40%, indicating that subsequent CDP-choline accumulation and inhibition of PtdCho synthesis could be due to substrate depletion. At later time points (>1 h), FOH and oleyl alcohol promoted caspase cleavage and nuclear export of CCTalpha, which was prevented by treatment with oleate or DiC8 (dioctanoylglycerol). Protection from FOH-induced apoptosis required CCTalpha activity and PtdCho synthesis since (i) DiC8 and oleate restored PtdCho synthesis, but not endogenous DAG levels, and (ii) partial resistance was conferred by stable overexpression of CCTalpha and increased PtdCho synthesis in CCTalpha-deficient MT58 cells. These results show that DAG depletion by FOH or oleyl alcohol could be involved in inhibition of PtdCho synthesis. However, decreased DAG was not sufficient to induce apoptosis provided nuclear CCTalpha and PtdCho syntheses were sustained.
Record name OLEYL ALCOHOL
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Impurities

Linoleyl, myristyl and cetyl alcohols.
Record name OLEYL ALCOHOL
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Product Name

Oleyl alcohol

Color/Form

Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature

CAS RN

143-28-2, 593-47-5
Record name Oleyl alcohol
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Record name 9-Octadecen-1-ol, (9Z)-
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Melting Point

13-19 °C, Melting point: 6-7 °C, 6.5 °C
Record name OLEYL ALCOHOL
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Record name Oleyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,100
Citations
S Karlsson, A Hallberg… - Journal of the American …, 1989 - Wiley Online Library
… We believe that the high selectivity for ),-substitution in the case of oleyl alcohol originates … hydroboration-isomerization of the internal double bond of oleyl alcohol {10). A lower yield of 1…
Number of citations: 11 aocs.onlinelibrary.wiley.com
Y Takata, R Murakami, J Taura, T Maki, K Mitsutake… - Langmuir, 2002 - ACS Publications
… , we employed oleyl alcohol (cis-9-octadecen-1-ol) as solute because oleyl alcohol has the … π-electrons of the double bond of oleyl alcohol molecule. Furthermore, it is well known that …
Number of citations: 10 pubs.acs.org
MJ Rang, CA Miller - Journal of colloid and interface science, 1999 - Elsevier
… five different hexadecane/oleyl alcohol ratios corresponding … oleyl alcohol. Emulsification yielding only small droplets (of order 1 μm) was seen only when the hexadecane/oleyl alcohol …
Number of citations: 192 www.sciencedirect.com
JJ Sudimack, W Guo, W Tjarks, RJ Lee - Biochimica et Biophysica Acta …, 2002 - Elsevier
… In this study, we report the design and evaluation of novel pH-sensitive liposome formulations based on the use of oleyl alcohol (OAlc) in combination with egg phosphatidylcholine (PC) …
Number of citations: 200 www.sciencedirect.com
JK Weil, AJ Stirton, EB Leardi - Journal of the American Oil Chemists' …, 1967 - Springer
… Oleyl alcohol was caused to react with ethylene oxide, propylene oxide, and 1,2-butylene … of the double bond, compared with oleyl alcohol, which under the same conditions retained …
Number of citations: 15 link.springer.com
I Noda, Y Liu, Y Ozaki… - The Journal of Physical …, 1995 - ACS Publications
… In Figure 3A is shown a synchronous 2D FT-NIR spectrum of oleyl alcohol in the pure liquid in the 11 500— 6000 cm"1 region. The reference spectrum of oleyl alcohol is obtained by …
Number of citations: 176 pubs.acs.org
M Matsumura, H Kataoka, M Sueki, K Araki - Bioprocess Engineering, 1988 - Springer
… The liquid membrane prepared with oleyl alcohol was used in pervaporation of dilute aqueous butanol … When the pervaporation using oleyl alcohol liquid membrane was employed as a …
Number of citations: 148 link.springer.com
Y Pouilloux, A Piccirilli, J Barrault - Journal of molecular catalysis A …, 1996 - Elsevier
… (oleyl alcohol) was carried out in the presence of RuSnB Al 2 O 3 catalysts at 8.0 MPa and 270C. The selectivity to unsaturated alcohol (oleyl alcohol… oleate and oleyl alcohol (initially …
Number of citations: 59 www.sciencedirect.com
A Kováčik, M Kopečná, I Hrdinová… - Molecular …, 2023 - ACS Publications
… -the-counter DIC products containing oleyl alcohol or oleic acid have … oleyl alcohol in relation to their interactions with the human skin barrier. We compared the effects of oleyl alcohol …
Number of citations: 3 pubs.acs.org
W Rosenblatt, LI Osipow… - Journal of the American Oil …, 1966 - Wiley Online Library
… Oleyl alcohol, a major by-product of tallow was used in this study. Oleyl alcohol has two points of reactivity which are the hydroxyl group and the carbon to carbon double bond at the 9-…
Number of citations: 6 aocs.onlinelibrary.wiley.com

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